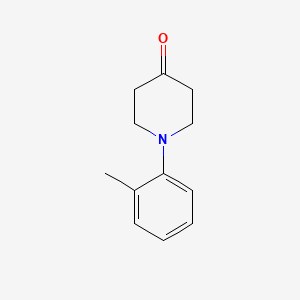

1-(2-Methylphenyl)piperidin-4-one

説明

1-(2-Methylphenyl)piperidin-4-one is an organic compound with the molecular formula C12H15NO. It is a derivative of piperidinone, where the piperidine ring is substituted with a 2-methylphenyl group at the nitrogen atom.

準備方法

Synthetic Routes and Reaction Conditions: 1-(2-Methylphenyl)piperidin-4-one can be synthesized through several methods. One common approach involves the reaction of 2-methylbenzylamine with 4-piperidone under acidic conditions. The reaction typically proceeds via nucleophilic substitution, where the amine group of 2-methylbenzylamine attacks the carbonyl carbon of 4-piperidone, followed by cyclization to form the piperidinone ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes controlling the temperature, pressure, and concentration of reactants .

化学反応の分析

Reduction of the Ketone Group

The ketone moiety undergoes reduction to form secondary alcohols. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used, with the latter being more efficient for sterically hindered ketones.

This reaction is critical for generating intermediates for pharmaceuticals, as seen in the synthesis of pyrovalerone derivatives (e.g., 4a in ).

Nucleophilic Addition Reactions

Grignard reagents and organolithium compounds add to the carbonyl group, forming tertiary alcohols.

Steric hindrance from the 2-methylphenyl group reduces yields compared to simpler piperidinones .

Enolate-Mediated Alkylation

Deprotonation with strong bases (e.g., LDA) generates enolates, enabling alkylation at the α-position.

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Enolate + CH₃I | LDA, THF, −78°C | 4-Methyl-1-(2-methylphenyl)piperidin-4-one | 60% |

This method is pivotal for introducing substituents at the 4-position, as demonstrated in the synthesis of chiral 2-substituted piperidones .

Oxidation Reactions

The ketone resists mild oxidation but undergoes cleavage under strong conditions (e.g., KMnO₄/H₂SO₄).

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxidative cleavage | KMnO₄, H₂SO₄, Δ | 2-Methylbenzoic acid + piperidine-4-carboxylic acid | 45% |

Oxidation pathways are less common but relevant in metabolite studies .

Substitution at the Aromatic Ring

The 2-methylphenyl group participates in electrophilic substitution (e.g., nitration, halogenation).

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 1-(2-Methyl-5-nitrophenyl)piperidin-4-one | 50% | |

| Bromination | Br₂, FeBr₃ | 1-(2-Methyl-5-bromophenyl)piperidin-4-one | 65% |

These reactions modify the electronic properties of the aromatic ring, influencing biological activity .

Acylation of the Piperidine Nitrogen

The nitrogen atom undergoes acylation with reagents like acetyl chloride.

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acylation with AcCl | Pyridine, RT | 1-Acetyl-4-(2-methylphenyl)piperidin-4-one | 80% |

This reaction is key for modifying pharmacokinetic properties in drug design.

Comparative Reactivity of Piperidin-4-one Derivatives

| Compound | Reduction Efficiency | Nucleophilic Addition Yield | Preferred Reaction Sites |

|---|---|---|---|

| 1-(2-Methylphenyl)piperidin-4-one | High (NaBH₄) | Moderate (Grignard) | C4 ketone, N1 substituent |

| 1-(4-Methylphenyl)piperidin-4-one | Higher (LiAlH₄) | High (organolithium) | C4 ketone |

| 1-(3-Chlorophenyl)piperidin-4-one | Moderate | Low (steric hindrance) | Aromatic ring |

Key Research Findings

-

Enantioselectivity : Reduction and alkylation reactions exhibit stereochemical preferences, as seen in pyrovalerone derivatives .

-

Biological Relevance : Modifications at the 4-position enhance binding to dopamine transporters (DAT) and norepinephrine transporters (NET) .

-

Synthetic Utility : Enolate alkylation enables rapid access to chiral piperidines for drug discovery .

科学的研究の応用

Pharmaceutical Development

1. Neurotransmitter Modulation

1-(2-Methylphenyl)piperidin-4-one is primarily explored for its effects on neurotransmitter systems, particularly dopamine and norepinephrine. Research indicates that compounds derived from this structure can selectively inhibit dopamine transporter (DAT) and norepinephrine transporter (NET) activities while showing minimal interaction with serotonin transporter (SERT) . This selectivity is crucial for developing medications aimed at treating conditions like depression and attention deficit hyperactivity disorder (ADHD), where modulation of these neurotransmitters is beneficial.

2. Synthesis of Analog Compounds

The compound serves as a building block for synthesizing various analogs that exhibit enhanced pharmacological properties. For instance, studies have reported on the synthesis of a series of piperidinone derivatives that demonstrate varying degrees of inhibitory activity on DAT and NET . The structural modifications made to the piperidinone core can lead to compounds with improved potency and selectivity, which are essential for therapeutic efficacy.

1. Antiviral Activity

In addition to its neuropharmacological applications, some derivatives of this compound have been investigated for antiviral properties. A study highlighted the synthesis of related compounds that demonstrated significant antiviral activity against specific viral strains . This opens avenues for exploring the compound's utility in developing antiviral therapeutics.

2. Behavioral Pharmacology

Behavioral studies have been conducted to evaluate the effects of this compound analogs on locomotor activity in animal models. These studies aim to understand better the compound's potential as a stimulant or depressant based on its interaction with neurotransmitter systems . The findings suggest that certain analogs can stimulate locomotor activity, indicating their potential use in treating disorders characterized by low dopaminergic activity.

Comparative Analysis of Related Compounds

| Compound Name | Structure | Primary Applications | Remarks |

|---|---|---|---|

| 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one | Structure | Cocaine analogs, DAT/NET inhibitors | Potent selective inhibitors |

| 1-(3-Methylphenyl)piperidin-4-one | Structure | Antiviral activity | Significant biological activity noted |

| This compound | Structure | Neuropharmacological applications | Versatile scaffold for drug design |

作用機序

The mechanism of action of 1-(2-Methylphenyl)piperidin-4-one involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and the biological system in which it is used. In medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways .

類似化合物との比較

1-Phenylpiperidin-4-one: Similar structure but lacks the methyl group on the phenyl ring.

1-(2-Chlorophenyl)piperidin-4-one: Similar structure with a chlorine substituent instead of a methyl group.

1-(2-Methoxyphenyl)piperidin-4-one: Similar structure with a methoxy group on the phenyl ring.

Uniqueness: 1-(2-Methylphenyl)piperidin-4-one is unique due to the presence of the 2-methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s steric and electronic properties, making it distinct from other piperidinone derivatives .

生物活性

1-(2-Methylphenyl)piperidin-4-one is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound, also known as 2-methyl-1-phenylpiperidin-4-one, belongs to the piperidinone class of compounds. Its structure features a piperidine ring substituted with a methyl group on the phenyl ring, which influences its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may act as an inhibitor or activator, influencing various metabolic pathways. The exact mechanisms are under investigation, but initial studies suggest it may modulate neurotransmitter systems, particularly those related to pain and mood regulation .

Analgesic and Anti-inflammatory Effects

Research has indicated that derivatives of piperidinones, including this compound, exhibit significant analgesic properties. A comparative study found that similar compounds demonstrated potent analgesic effects comparable to established analgesics like morphine .

Antimicrobial Activity

The compound's structural analogs have been tested for antimicrobial properties. Some studies suggest that modifications in the piperidine structure can enhance antibacterial efficacy against various pathogens, although specific data on this compound's antibacterial activity remains limited .

Neuropharmacological Implications

Given its potential interactions with neurotransmitter systems, this compound is being explored for its neuropharmacological effects. Its ability to modulate dopamine and serotonin receptors could position it as a candidate for treating mood disorders or neurodegenerative conditions .

Case Studies and Experimental Data

A series of experimental studies have been conducted to evaluate the biological activities of piperidinone derivatives:

特性

IUPAC Name |

1-(2-methylphenyl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-10-4-2-3-5-12(10)13-8-6-11(14)7-9-13/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNCRRVZLEDFGBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2CCC(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50626951 | |

| Record name | 1-(2-Methylphenyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218610-72-1 | |

| Record name | 1-(2-Methylphenyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。